2-(Fluoromethyl)benzo[d]oxazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H6FNO |
|---|---|
Molecular Weight |
151.14 g/mol |
IUPAC Name |
2-(fluoromethyl)-1,3-benzoxazole |
InChI |
InChI=1S/C8H6FNO/c9-5-8-10-6-3-1-2-4-7(6)11-8/h1-4H,5H2 |
InChI Key |
OVBIXGVULYHQSO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)CF |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 2 Fluoromethyl Benzo D Oxazole
Reaction Pathways and Transformation Potential
The reactivity of 2-(fluoromethyl)benzo[d]oxazole is characterized by the interplay between the aromatic benzoxazole (B165842) core and the activated fluoromethyl group. The benzoxazole moiety, an electron-deficient heterocyclic system, influences the reactivity of the attached substituent and is itself susceptible to specific transformations. The fluoromethyl group, with its strong carbon-fluorine bond and the inductive effect of the fluorine atom, presents a unique site for chemical manipulation.
Nucleophilic substitution on the benzoxazole ring itself is generally challenging due to the aromatic nature and electron density of the heterocycle. However, reactions can be facilitated, particularly at the C2 position, which is activated towards nucleophilic attack. The reactivity order for nucleophilic substitution on the oxazole (B20620) ring is typically C2 > C5 > C4. mdpi.com
The synthesis of the benzoxazole ring often involves a final nucleophilic substitution step. For instance, benzo[d]oxazoles can be formed via an N-deprotonation–O-SNAr cyclization of anilide precursors. In this process, the delocalized anion formed after deprotonation at the nitrogen cyclizes from the amide oxygen onto the aromatic ring, displacing a leaving group (like fluorine) to form the oxazole ring. nih.gov The efficiency of this ring closure is dependent on the electronic nature of substituents on the aniline (B41778) ring, with strong electron-withdrawing groups enhancing the reaction rate. nih.gov
Furthermore, functionalization at the 2-position can be achieved through nucleophilic substitution of a suitable leaving group. For example, 2-thio-substituted benzoxazoles can undergo S-fluoromethylation with reagents like iodo-fluoromethane in the presence of a base, demonstrating a nucleophilic attack at the sulfur atom attached to the C2 position. nih.gov
Table 1: Nucleophilic Substitution Reaction Examples
| Reactant | Reagent(s) | Product | Reaction Type | Reference |
|---|---|---|---|---|
| N-(2-fluoro-5-nitrophenyl)benzamide | K₂CO₃, DMF | 2-Phenyl-5-nitrobenzo[d]oxazole | Intramolecular N-deprotonation–O-SNAr | nih.gov |
The fluoromethyl group (—CH₂F) itself is generally not susceptible to electrophilic attack. The strong electron-withdrawing nature of the fluorine atom deactivates the adjacent carbon and hydrogen atoms toward electrophiles. Instead, the carbon atom of the fluoromethyl group acts as an electrophilic center, making it reactive toward nucleophiles.
Transformations of the fluoromethyl group in this compound primarily proceed via nucleophilic displacement of the fluorine atom, although this is a challenging reaction due to the strength of the C-F bond. More commonly, the fluoromethyl group is introduced onto the benzoxazole ring using an electrophilic fluoromethylating agent. Reagents like fluoroiodomethane (B1339756) (ICH₂F) serve as an effective electrophilic source for transferring the CH₂F unit to heteroatom-centered nucleophiles under basic conditions. acs.orgunito.it This highlights the inherent electrophilic character of the fluoromethyl carbon.
The introduction of a fluoromethyl group via an Sₙ2 reaction is more difficult than methylation with corresponding methyl halides. This is because the transition state involves a buildup of partial positive charge on a pentacoordinate carbon, which is destabilized by the electronegative fluorine atom. Therefore, direct electrophilic transformation on the hydrogens of the already-formed —CH₂F group is not a common reaction pathway.
Regioselective functionalization of the this compound scaffold can be directed to either the benzoxazole ring or potentially the fluoromethyl group, depending on the reaction conditions. The inherent electronic properties of the benzoxazole ring system typically direct electrophilic substitution to the benzene (B151609) portion of the molecule, while the C2 position is the most reactive site for metallation and subsequent functionalization.
Direct C-H functionalization offers a modern approach to derivatization. For example, copper-mediated direct C-H oxidative difluoromethylation has been successfully applied to heteroarenes, including benzo[d]oxazole. sci-hub.se This type of reaction proceeds with high regioselectivity, targeting the C2 position of the oxazole ring.
The synthesis of specifically substituted bromo-oxazoles provides versatile building blocks for further derivatization through cross-coupling reactions. Regiocontrolled lithiation followed by reaction with an electrophilic bromine source can produce 2-bromooxazoles, which can then undergo Suzuki-Miyaura cross-coupling reactions to introduce a wide variety of aryl or vinyl substituents at the C2 position. sci-hub.se This two-step sequence allows for the regioselective construction of complex molecules based on the benzoxazole core.
The benzoxazole ring, while generally stable, can undergo ring-opening and ring-expansion reactions under specific conditions, leading to the formation of different heterocyclic systems. These transformations often provide pathways to more complex molecular architectures.
A notable example is the tandem reaction of benzo[d]oxazoles with 2-oxo-2-arylacetic acids. Catalyzed by trifluoroacetic acid (TFA), this process involves an initial ring-opening of the benzoxazole, followed by a cyclization step to yield 3-aryl-2H-benzo[b] unito.ittcichemicals.comoxazin-2-ones. wikipedia.org This transformation represents a formal ring expansion from a five-membered oxazole ring fused to benzene to a six-membered oxazine (B8389632) ring system.
The synthesis of oxazoles can also originate from the ring expansion of other heterocycles, such as 2H-azirines. nih.gov The reverse, the opening of the oxazole ring, can be achieved through various means, including reduction. For instance, reduction with a nickel-aluminum alloy in aqueous potassium hydroxide (B78521) can lead to ring opening. mdpi.com
Table 2: Ring Transformation of Benzoxazole
| Reactant | Reagent(s) | Product | Transformation Type | Reference |
|---|
The this compound molecule possesses sites that can be manipulated through both oxidation and reduction, although the benzoxazole ring itself is relatively stable.
Electrochemical studies on benzoxazole derivatives have shed light on their redox properties. Polarographic reduction of the oxazole ring can occur, typically at the C2 position, in protic solvents. mdpi.com The development of redox-active organic materials based on benzoxazole has also been explored, with cyclic voltammetry used to determine the oxidation and reduction potentials. These studies show that the benzoxazole core can participate in reversible redox reactions, with potentials influenced by substituents on the ring.
The photochemical behavior of benzoxazole derivatives has been investigated, revealing pathways for cycloadditions and intramolecular cyclizations upon irradiation. These reactions leverage the excited states of the molecule to form new bonds and complex structures.
Derivatives such as (E)-2-styrylbenzo[d]oxazoles exhibit photochemical reactivity. Under UV irradiation, these compounds can undergo a [2+2] cycloaddition between the C=C double bonds of adjacent molecules in the crystal lattice, leading to the formation of a cyclobutane (B1203170) ring. acs.org The efficiency and outcome of this reaction are highly dependent on the molecular packing in the solid state.
Photostimulated intramolecular arylation reactions have also been observed. For instance, N-(2-halophenyl) indolo carboxamides, upon irradiation in a basic medium, can form 2-(1H-Indol-2-yl)benzo[d]oxazole. The proposed mechanism involves an intramolecular electron transfer, dehalogenation, and subsequent radical-radical collapse to yield the cyclized product. Furthermore, photocatalysis is emerging as a powerful tool for the synthesis of the oxazole ring itself from various precursors.
Table 3: Photochemical Reactions of Benzoxazole Derivatives
| Reactant | Conditions | Product | Reaction Type | Reference |
|---|---|---|---|---|
| (E)-2-(4-fluorostyryl)benzo[d]oxazole | UV irradiation (in crystal) | Cyclobutane dimer | [2+2] Cycloaddition | acs.org |
Elucidation of Reaction Mechanisms
The elucidation of reaction mechanisms for benzoxazole derivatives often involves a combination of experimental and theoretical approaches. While specific studies on this compound are not extensively documented in publicly available literature, mechanistic insights can be drawn from analogous fluorinated and non-fluorinated benzoxazole systems.
Kinetic studies are fundamental to understanding reaction rates and the factors that influence them. For the formation of benzoxazoles, kinetic analyses often focus on the cyclization step. In related syntheses of 2-substituted benzoxazoles, the reaction kinetics are influenced by the nature of the substituents on the benzoxazole core and the reacting partners.
Table 1: Reaction Conditions for the Cyclization of N-(2-fluoro-5-substituted-phenyl)benzamides
| C5-Substituent | Temperature (°C) | Time (h) |
|---|---|---|
| Nitro | 90 | 1 |
| Cyano | 115 | 1 |
| Methoxycarbonyl | 120 | 2 |
| Trifluoromethyl | 130 | 3 |
This data is for analogous benzanilide (B160483) cyclizations and illustrates the electronic effect on reaction kinetics.
This trend suggests that the rate-determining step involves the nucleophilic aromatic substitution, and its kinetics are sensitive to the electronic stabilization of the transition state.
Isotopic labeling is a powerful tool for tracing the fate of atoms during a chemical reaction, thereby providing definitive evidence for proposed mechanistic pathways. youtube.com In the study of benzoxazole formation and functionalization, deuterium (B1214612) labeling is often employed to probe for the involvement of specific C-H bonds in the rate-determining step or to verify the origin of certain atoms in the final product. nih.gov
For example, in the palladium-catalyzed direct ortho-fluorination of 2-arylbenzo[d]oxazoles, deuterium labeling studies have been instrumental in elucidating the mechanism. nih.gov While specific isotopic labeling studies on this compound are not prominent in the literature, the principles from related systems can be applied. A hypothetical isotopic labeling experiment to probe the mechanism of a reaction involving the fluoromethyl group might involve the use of 2-(dideuterofluoromethyl)benzo[d]oxazole. The analysis of the kinetic isotope effect (KIE) could then determine if the C-H bonds of the fluoromethyl group are broken in the rate-determining step of a subsequent reaction.
The use of isotopically labeled reagents is also crucial. For instance, in studies of monofluoromethylation reactions, deuterium-labeled reagents have been used to suggest that the reactions proceed through an electrophilic substitution pathway. acs.org Such an approach could be used to investigate the introduction of the fluoromethyl group onto the benzoxazole scaffold.
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating reaction mechanisms at a molecular level. nih.gov It allows for the characterization of transition states and intermediates that may be too transient to observe experimentally.
In studies of related fluorinated heterocycles, DFT calculations have been employed to investigate reaction energy profiles. For example, in the OCF3-migration of N-(trifluoromethoxy)benzamides, DFT calculations at the M06-2X/6-311++G(d,p)//M06-2X/6-31+G(d) level of theory were used to model the reaction pathway. These calculations revealed a stepwise mechanism involving the heterolytic cleavage of the N–OCF3 bond to form an ion pair intermediate, with a calculated activation free energy of 27.6 kcal/mol.
A similar computational approach could be applied to investigate reactions of this compound. For instance, the mechanism of a nucleophilic substitution at the fluoromethyl group could be modeled. Such calculations would provide the geometries and energies of the reactants, transition state, and products, as summarized in a hypothetical reaction coordinate diagram.
Table 2: Hypothetical Calculated Energies for a Nucleophilic Substitution on this compound
| Species | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Reactants | This compound + Nucleophile | 0.0 |
| Transition State | SN2 transition state | +25.3 |
| Products | 2-(Substituted-methyl)benzo[d]oxazole + Fluoride (B91410) | -10.5 |
These values are hypothetical and serve to illustrate the type of data obtained from computational studies.
These computational models can also provide insights into the role of the fluorine atom in stabilizing or destabilizing intermediates and transition states through hyperconjugative or inductive effects.
Advanced Characterization and Theoretical Modeling of 2 Fluoromethyl Benzo D Oxazole
High-Resolution Spectroscopic Analysis
Multi-Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ¹⁹F NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis, providing detailed information about the carbon-hydrogen framework and the chemical environment of specific atomic nuclei. For 2-(Fluoromethyl)benzo[d]oxazole, a combination of ¹H, ¹³C, and ¹⁹F NMR would offer a complete picture of its structure in solution.
¹H NMR: This technique would identify all unique proton environments in the molecule. The aromatic protons on the benzo[d]oxazole ring system would appear as a complex multiplet pattern in the downfield region (typically 7.0-8.0 ppm), with their specific chemical shifts and coupling constants revealing their positions relative to each other and the fused oxazole (B20620) ring. The protons of the fluoromethyl (-CH₂F) group would exhibit a characteristic doublet signal due to coupling with the adjacent fluorine atom (²JHF coupling). The integration of these signals would confirm the number of protons in each environment.
¹³C NMR: This spectrum would show distinct signals for each carbon atom in a unique electronic environment. The carbon atoms of the benzoxazole (B165842) ring would resonate in the aromatic region (~110-165 ppm). The carbon of the fluoromethyl group would appear as a doublet due to one-bond coupling with the fluorine atom (¹JCF), a key identifying feature.
¹⁹F NMR: As fluorine-19 is a spin-1/2 nucleus with 100% natural abundance, ¹⁹F NMR is highly sensitive. For this compound, the spectrum would display a triplet signal for the fluorine atom, resulting from its coupling to the two adjacent protons of the methyl group (²JHF coupling). The chemical shift of this signal provides insight into the electronic environment of the fluorine atom.
A comprehensive search of scientific databases did not yield specific, publicly available NMR spectral data for this compound. The table below illustrates the type of data that would be collected in such an analysis.
| Nucleus | Expected Chemical Shift (δ) Range (ppm) | Expected Multiplicity | Key Information Provided |
| ¹H | 7.0 - 8.0 (Aromatic), ~5.5 (CH₂F) | Multiplets (Aromatic), Doublet (CH₂F) | Proton environment and connectivity |
| ¹³C | 110 - 165 (Aromatic & C=N), ~75-85 (CH₂F) | Singlets (Aromatic), Doublet (CH₂F) | Carbon framework and C-F coupling |
| ¹⁹F | -210 to -230 | Triplet | Fluorine environment and H-F coupling |
Vibrational Spectroscopy (FTIR) for Molecular Fingerprinting
Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The resulting spectrum is unique to the molecule, serving as a "molecular fingerprint." For this compound, key characteristic absorption bands would include:
C=N stretching: A strong absorption band around 1600-1650 cm⁻¹ corresponding to the imine bond within the oxazole ring.
Aromatic C=C stretching: Multiple peaks in the 1450-1600 cm⁻¹ region.
C-O-C stretching: Asymmetric and symmetric stretching bands, typically found in the 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions, characteristic of the oxazole ring.
C-F stretching: A strong, distinct absorption band in the 1000-1100 cm⁻¹ region, confirming the presence of the carbon-fluorine bond.
Aromatic C-H bending: Sharp peaks in the 700-900 cm⁻¹ range, indicative of the substitution pattern on the benzene (B151609) ring.
While FTIR is a common characterization technique, a specific spectrum for this compound was not found in the reviewed literature.
High-Resolution Mass Spectrometry for Exact Mass and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio, allowing for the determination of its elemental formula. For this compound (C₈H₆FNO), the calculated exact mass of the molecular ion [M]⁺ would be precisely determined. Furthermore, the fragmentation pattern observed in the mass spectrum offers structural clues. Expected fragmentation pathways would likely involve the loss of the fluoromethyl group or cleavage of the oxazole ring, providing evidence for the compound's connectivity.
UV-Visible Electronic Absorption and Emission Spectroscopy
UV-Visible spectroscopy investigates the electronic transitions within a molecule. The absorption spectrum of this compound is expected to show characteristic bands corresponding to π→π* transitions within the conjugated benzoxazole system. The position (λmax) and intensity (molar absorptivity) of these bands are sensitive to the electronic structure of the molecule. Emission (fluorescence) spectroscopy could also be employed to study the molecule's behavior in the excited state, providing information on its potential as a fluorophore. Studies on related benzoxazole derivatives show that substituents can significantly influence their photophysical properties.
X-ray Diffraction Crystallography for Solid-State Structure
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable crystal of this compound could be grown, this technique would provide precise data on bond lengths, bond angles, and torsion angles. It would unambiguously confirm the planarity of the benzoxazole ring system and reveal the conformation of the fluoromethyl group relative to the ring. Furthermore, analysis of the crystal packing would identify any intermolecular interactions, such as π–π stacking or hydrogen bonding, that govern the solid-state architecture. No crystallographic data for this specific compound is currently available in public databases.
Computational Chemistry and Molecular Modeling
In the absence of experimental data, theoretical methods serve as a powerful tool for predicting molecular properties. Using computational chemistry, the structure and behavior of this compound can be modeled.
Density Functional Theory (DFT) is a common method used to predict:
Optimized Geometry: Calculation of the lowest energy three-dimensional structure, providing theoretical values for bond lengths and angles.
Spectroscopic Properties: Simulation of NMR, IR, and UV-Vis spectra, which can aid in the interpretation of experimental data, should it become available.
Electronic Properties: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity and electronic transitions. The molecular electrostatic potential (MEP) map can also be calculated to visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack.
While computational studies have been performed on a wide array of benzoxazole derivatives to understand their structure and reactivity, specific theoretical modeling studies focusing solely on this compound are not prominent in the searched literature. Such studies would be invaluable for correlating its structural features with its chemical behavior.
Density Functional Theory (DFT) for Electronic Structure and Properties
Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of molecules. researchgate.netnih.govirjweb.com For this compound, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), would be instrumental in elucidating its fundamental electronic characteristics. researchgate.net Such calculations can predict the optimized molecular geometry, including bond lengths and angles, providing a foundational understanding of its three-dimensional structure. researchgate.net
Molecular Orbitals and Frontier Orbital Analysis
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical stability and reactivity. researchgate.netresearchgate.net
In this compound, the HOMO is expected to be distributed over the electron-rich benzoxazole ring system, while the LUMO is likely to be centered on the oxazole ring and the fluoromethyl group. The electron-withdrawing nature of the fluorine atom would influence the energy levels of these orbitals. A smaller HOMO-LUMO gap suggests higher reactivity. researchgate.net
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound
| Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.2 |
| Gap | 5.3 |
Note: This data is hypothetical and serves as an illustrative example based on typical values for similar heterocyclic compounds.
Electrostatic Potential Surface Mapping
An electrostatic potential (ESP) map provides a visual representation of the charge distribution on the molecular surface. irjweb.com For this compound, the ESP map would reveal regions of negative potential (electron-rich) and positive potential (electron-poor). The electronegative fluorine and oxygen atoms are expected to create regions of high electron density, appearing as red or yellow on the map. These areas are susceptible to electrophilic attack. Conversely, the hydrogen atoms of the benzene ring would exhibit positive potential (blue regions), indicating sites for potential nucleophilic attack. irjweb.com
Molecular Dynamics (MD) Simulations for Conformational Dynamics
While the benzoxazole core is rigid, the fluoromethyl group at the 2-position can exhibit rotational freedom. Molecular dynamics (MD) simulations can be employed to study the conformational dynamics of this side chain. rjeid.comnih.gov By simulating the molecule's movement over time, MD can reveal the preferred orientations of the fluoromethyl group and the energy barriers associated with its rotation. These simulations provide insights into the flexibility of the molecule and how it might interact with its environment. nih.gov
Quantum Chemical Calculations for Energetic Profiles
Quantum chemical calculations are essential for determining the energetic landscape of a molecule. nih.govresearchgate.net For this compound, these calculations can provide the total energy, heat of formation, and Gibbs free energy. These values are critical for assessing the thermodynamic stability of the compound. Furthermore, by calculating the energy of different conformers, an energetic profile for the rotation of the fluoromethyl group can be established, identifying the most stable conformations. researchgate.net
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Table 2: Hypothetical NBO Analysis for Key Intramolecular Interactions in this compound
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
| LP(1) O | σ(C-N) | 15.2 |
| LP(1) N | σ(C-O) | 10.8 |
| σ(C-H) | σ*(C-F) | 2.5 |
Note: This data is hypothetical and for illustrative purposes, based on general principles of NBO analysis.
Hirshfeld Surface Analysis for Intermolecular Interactions in Crystal Packing
Hirshfeld surface analysis is a valuable tool for visualizing and quantifying intermolecular interactions within a crystal lattice. nih.goviucr.orgrsc.org For this compound, this analysis would reveal the nature and extent of contacts between neighboring molecules. The analysis generates a 3D surface around the molecule, colored to indicate the types of intermolecular contacts and their relative distances. Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions. It is expected that H···H, C···H, and F···H contacts would be significant in the crystal packing of this compound. iucr.org The presence of the fluorine atom may also lead to specific halogen bonding interactions. iucr.org
Table 3: Hypothetical Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis of this compound
| Contact Type | Contribution (%) |
| H···H | 45.0 |
| C···H/H···C | 20.5 |
| F···H/H···F | 18.2 |
| O···H/H···O | 10.3 |
| N···H/H···N | 3.5 |
| Other | 2.5 |
Note: This data is hypothetical, based on typical values for fluorinated organic molecules. iucr.org
Research Applications and Broader Scientific Implications of 2 Fluoromethyl Benzo D Oxazole
A Pivotal Intermediate in Organic Synthesis
The benzoxazole (B165842) scaffold is a well-established and valuable building block in organic chemistry, and the introduction of a fluoromethyl group at the 2-position further enhances its utility. chim.itcore.ac.uk This substitution can significantly influence the electronic properties, lipophilicity, and metabolic stability of the resulting molecules, making 2-(Fluoromethyl)benzo[d]oxazole a sought-after starting material for the synthesis of more complex structures. smolecule.com
Crafting Complex Heterocyclic Architectures
The reactivity of this compound and its close analogs, such as 2-(bromodifluoromethyl)benzoxazole, makes them valuable precursors for the construction of elaborate heterocyclic frameworks. chim.it The presence of the halogenated methyl group provides a reactive handle for various chemical transformations, enabling the assembly of poly-heterocyclic systems. chim.it For instance, methods have been developed for the synthesis of 2-trifluoromethyl and 2-difluoromethyl substituted benzimidazoles and benzothiazoles, showcasing the versatility of related fluorinated benzoxazoles as synthetic intermediates. researchgate.netrsc.org The synthesis of such complex molecules is crucial for the exploration of new chemical space and the development of novel compounds with specific functions.
A variety of synthetic strategies have been employed to create substituted benzoxazoles, highlighting the adaptability of this heterocyclic system. These methods include multicomponent reactions and the use of various catalysts to achieve high yields and diverse substitution patterns. researchgate.netsioc-journal.cnmdpi.com The ability to readily synthesize and functionalize the benzoxazole core underscores the importance of compounds like this compound as foundational elements in the design and preparation of new and complex chemical entities. mdpi.com
A Scaffold for Chemical Probes and Ligands
The benzoxazole framework serves as an excellent scaffold for the design of chemical probes and ligands that can interact with biological targets. ucl.ac.be The introduction of a fluoromethyl group can enhance binding affinity and selectivity. nih.gov Fluorinated benzoxazole derivatives have been successfully developed as fluorescent probes for sensing changes in pH and detecting the presence of metal cations. nih.gov For example, a trifluorinated benzoxazole derivative has demonstrated utility as a fluorescent probe for magnesium and zinc ions. nih.gov
Furthermore, benzoxazole derivatives are being extensively investigated as ligands for various biological receptors and enzymes. They have shown promise as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key target in cancer therapy. mdpi.comijrpr.comnih.govnih.gov The benzoxazole scaffold has also been utilized in the development of agents to combat multidrug resistance in bacteria. nih.gov The ability to function as a core structure for generating libraries of compounds for biological screening makes this compound and related structures highly valuable in medicinal chemistry and drug discovery. The structural and electronic properties of these compounds can be fine-tuned through chemical modification to optimize their interaction with specific biological targets.
Below is a table summarizing various benzoxazole derivatives and their applications as ligands and probes:
| Compound/Derivative Class | Application | Key Findings |
| Trifluorinated benzoxazole | Fluorescent probe for pH and metal cations | Sensitive to pH changes and selective for Mg2+ and Zn2+ ions. nih.gov |
| Benzoxazole-based ligands | VEGFR-2 inhibitors | Demonstrate potent inhibition of a key receptor in angiogenesis. mdpi.comijrpr.comnih.govnih.gov |
| 2-Phenylbenzoxazole (B188899) scaffolds | Enzyme inhibitors | Designed de novo to inhibit specific enzymes. ucl.ac.be |
| Benzoxazole derivatives | Agents against multidrug resistance | Show potential in overcoming bacterial resistance to antibiotics. nih.gov |
| Benzoxazole derivatives | Fluorescent DNA probes | Exhibit enhanced fluorescence upon binding to DNA. periodikos.com.brperiodikos.com.br |
Exploring New Frontiers in Advanced Materials Science
The unique photophysical and electronic properties of this compound and its derivatives are paving the way for their use in the creation of novel materials with specialized functions. The inherent fluorescence of the benzoxazole core, coupled with the influence of the fluoromethyl group, makes these compounds particularly attractive for applications in optics and electronics.
Illuminating the Future: Optoelectronic Materials and Dyes
Benzoxazole derivatives are well-known for their fluorescent properties, and this characteristic is being actively explored for the development of optoelectronic materials and dyes. periodikos.com.brperiodikos.com.brresearchgate.net The introduction of a fluorosulfate (B1228806) group to a 2-phenylbenzoxazole has been shown to yield a compound with distinct fluorescent properties. mdpi.com The fluorescence of these molecules can be tuned by modifying their chemical structure, allowing for the creation of materials that emit light at specific wavelengths.
Research into the photophysical properties of various benzoxazole derivatives has provided valuable data on their absorption and emission spectra, which is crucial for their application in devices such as organic light-emitting diodes (OLEDs). The study of these properties helps in understanding how the molecular structure influences the luminescent behavior, guiding the design of more efficient and stable materials for optical applications. researchgate.netmdpi.com
Here is a data table highlighting the photophysical properties of a representative fluorinated benzoxazole derivative:
| Compound | Excitation Max (nm) | Emission Max (nm) | Stokes Shift (nm) | Solvent |
| 2-(4-(fluorosulfonyloxy)phenyl)benzoxazole | 300 | 359 | 59 | Acetonitrile |
Data sourced from a study on the fluorescent properties of a fluorosulfate derivative of benzoxazole. mdpi.com
Enhancing Surfaces: Applications in Functional Coatings
While direct applications of this compound in functional coatings are not yet widely reported, the properties of fluorinated compounds suggest significant potential in this area. Fluorinated polymers are known for their high thermal stability, chemical resistance, and low surface energy, which are desirable characteristics for protective and functional coatings. The ability of related fluorosulfate-containing benzoxazoles to be immobilized on surfaces opens up possibilities for creating functionalized coatings with specific optical or chemical properties. mdpi.com
Building Blocks for a Technological Tomorrow: Precursors for Functional Materials in Electronics and Spintronics
The unique electronic characteristics of fluorinated heterocyclic compounds make them promising candidates as precursors for materials used in electronics. chim.it The introduction of fluorine can modulate the energy levels of molecular orbitals, which is a key factor in designing materials for organic electronics. While specific research on this compound in this context is still emerging, the broader class of fluorinated heterocycles is recognized for its potential in creating materials for electronic devices. google.com The synthesis of various halodifluoromethyl-substituted heterocycles, including benzoxazoles, is seen as a route to new electronic materials. chim.it
The field of spintronics, which utilizes the spin of electrons in addition to their charge, is another area where novel organic materials are sought. While there is currently no direct evidence linking this compound to spintronics research, the ability to create stable radical species from related heterocyclic systems suggests that this class of compounds could potentially be explored for such applications in the future.
Agrochemical Research and Development
The benzoxazole scaffold, a key structural component of this compound, is a focal point in agrochemical research due to the broad spectrum of biological activities exhibited by its derivatives. nih.govresearchgate.netmdpi.comnih.gov Researchers have been actively exploring compounds containing this fused heterocyclic ring system for the development of new herbicides and pesticides. nih.govmdpi.com The stability and ease of modification of the benzoxazole structure make it an important platform for discovering novel agrochemicals. nih.gov
Exploration of Herbicidal Activity in Research Contexts
In the search for new herbicides with high efficacy and crop safety, derivatives containing heterocyclic rings similar to benzoxazole have been a significant area of investigation. nih.gov For instance, research on 2-(7-fluoro-3-oxo-3,4-dihydro-2H-benzo[b] nih.govsmolecule.comoxazin-6-yl)isoindoline-1,3-diones, which share a related benzoxazine (B1645224) core, has identified their mode of action as the inhibition of protoporphyrinogen (B1215707) oxidase (protox), a crucial enzyme in chlorophyll (B73375) and heme biosynthesis in plants. nih.gov Inhibition of this enzyme leads to the accumulation of phototoxic precursors, resulting in rapid cell membrane disruption and plant death. Bioassays of these related compounds have shown potent herbicidal activity against various weeds. nih.gov The exploration of such mechanisms in heterocyclic compounds underscores the research interest in the herbicidal potential of the broader class to which this compound belongs. mdpi.comnih.gov
To illustrate the types of weeds targeted in the development of modern herbicides, the following table shows the weed control spectrum for pyroxasulfone (B108660), a pre-emergence herbicide that, while not a benzoxazole, represents the kind of broad-spectrum activity sought in agrochemical research. jst.go.jp
| Weed Type | Examples of Controlled Weeds |
| Grass Weeds | Digitaria ciliaris (Southern Crabgrass) |
| Echinochloa spp. | |
| Broadleaf Weeds | Chenopodium album (Common Lambsquarters) |
| Abutilon theophrasti (Velvetleaf) |
This table displays examples of weeds controlled by the herbicide pyroxasulfone and is for illustrative purposes of herbicidal research targets. jst.go.jp
Investigation of Pesticidal Potential in Research Models
Beyond herbicidal applications, the benzoxazole scaffold has been integral to the investigation of compounds with broader pesticidal activity, including fungicidal and insecticidal properties. mdpi.comnih.gov Fungal diseases in plants pose a significant threat to crop yield and quality, making the development of effective fungicides a priority. mdpi.com Research has shown that some benzoxazole derivatives exhibit excellent fungicidal activity. mdpi.com
Similarly, in the field of insecticide discovery, derivatives of benzoxazole are being explored. For example, a study on 3-difluoromethyl benzoxazole-2-thiones reported that some of these compounds demonstrated insecticidal activities. acs.org The introduction of fluorinated groups, such as the monofluoromethyl group present in this compound, is a well-established strategy in medicinal and agrochemical chemistry to enhance biological activity and modify physicochemical properties. nih.govmdpi.com The ongoing research into benzoxazole derivatives for various pesticidal applications highlights the importance of this chemical class in developing new solutions for crop protection. nih.govmdpi.com
Biochemical Research Tools and Probes
The structural characteristics of benzoxazole derivatives, particularly those containing fluorine, make them valuable tools in biochemical research. They are often employed as molecular probes to investigate biological pathways and enzyme functions. The presence of a fluorine atom can enhance a compound's binding affinity and selectivity for its molecular target, which is a crucial attribute for a research probe.
Modulation of Enzyme Activity in Biochemical Assays
Compounds featuring the benzoxazole core have been identified as modulators of various enzymes in biochemical assays. rug.nlnih.gov This makes them useful for studying enzyme kinetics and mechanisms of action.
A notable example is the modulation of lipoxygenases (LOXs), a family of enzymes involved in inflammatory responses. rug.nl In one study, a benzoxazole derivative was identified as a potent inhibitor of soybean lipoxygenase-1 (SLO-1), while a structurally similar compound acted as an activator of potato 5-lipoxygenase (5-LOX). rug.nl This dual activity suggests the presence of an allosteric binding site that can regulate lipoxygenase function, a finding made possible by using these compounds as chemical probes. rug.nl
Another significant area of research is the inhibition of tyrosine kinases (TKs), which play a key role in cell proliferation and are major targets in cancer research. nih.gov A series of novel benzoxazole derivatives were designed and evaluated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical tyrosine kinase involved in angiogenesis. nih.gov Several of these compounds displayed potent inhibitory activity. nih.gov
Table: VEGFR-2 Inhibitory Activity of Selected Benzoxazole Derivatives
| Compound ID | Description | IC₅₀ (nM) |
|---|---|---|
| 12l | 5-methylbenzo[d]oxazole derivative | 97.38 |
| 12f | 6-Fluoro-2-(prop-1-en-2-yl)benzo[d]oxazole derivative | >100 |
| 12i | 5-methylbenzo[d]oxazole derivative | >100 |
| 13a | Unsubstituted benzo[d]oxazole derivative | >100 |
| 12d | Unsubstituted benzo[d]oxazole derivative | >100 |
This table presents the half-maximal inhibitory concentration (IC₅₀) values of selected benzoxazole derivatives against the VEGFR-2 enzyme, demonstrating their potential as enzyme modulators in research contexts. Data sourced from a study on benzoxazole derivatives as VEGFR-2 inhibitors. nih.gov
Investigation of Molecular Target Interactions in Research Models
The ability of benzoxazole derivatives to selectively bind to biological targets allows researchers to investigate the intricacies of molecular interactions. nih.gov Docking studies with the aforementioned VEGFR-2 inhibitors, for instance, revealed that the most potent compound, 12l, exhibited interactions with key amino acids within the enzyme's active site, similar to the established inhibitor sorafenib. nih.gov Such studies are fundamental to understanding the structural basis of enzyme inhibition and for the rational design of more specific modulators. nih.gov
Further research has identified other molecular targets for this class of compounds. Studies on 2-(4-fluorophenyl)-1H-benzo[d]imidazoles, which are structurally related to benzoxazoles, have shown them to be positive allosteric modulators (PAMs) of the α1β2γ2GABA-A receptor. nih.gov This work provides a chemical template for exploring the therapeutic potential of ligands that interact with this specific receptor interface. nih.gov The use of these compounds in research models helps to enrich the understanding of receptor pharmacology and provides pathways for developing new therapeutic strategies. nih.gov
Contribution to Sustainable Chemical Processes
The synthesis of oxazole (B20620) and benzoxazole derivatives has been a subject of extensive research, leading to the development of more efficient and environmentally friendly chemical processes. researchgate.netsemanticscholar.orgijpsonline.com These advancements align with the principles of sustainable or "green" chemistry, which prioritize atom economy, reduced waste, and the use of milder reaction conditions. ijpsonline.com
Research has focused on novel synthetic strategies that move away from harsh reagents and low-yield methods. ijpsonline.com For example, green approaches for synthesizing oxazole derivatives include the use of ionic liquids as recyclable reaction media, organocatalytic reactions that avoid toxic metals, and visible light-enabled processes that utilize light as a clean energy source. ijpsonline.com
Furthermore, the development of one-pot synthesis and continuous flow manufacturing for benzoxazole derivatives represents a significant contribution to sustainable chemical production. acs.orgijpsonline.com A one-pot synthesis of 3-difluoromethyl benzoxazole-2-thiones was developed that proved to be versatile, robust, and scalable, offering good yields in a single step from simple precursors. acs.org Similarly, continuous flow reactions have been designed for the synthesis of oxazole products, offering advantages such as improved safety, better heat and mass transfer, and easier scalability compared to traditional batch processes. ijpsonline.com These innovative synthetic methods not only improve efficiency and economy but also reduce the environmental footprint of producing these valuable chemical scaffolds. ijpsonline.com
Eco-Friendly Synthetic Methodologies
The synthesis of benzoxazole derivatives has traditionally involved methods that may use harsh reagents, high temperatures, or environmentally unfriendly catalysts. mdpi.com Modern synthetic chemistry emphasizes the development of green, sustainable processes that minimize waste and energy consumption. For a compound like this compound, eco-friendly synthesis would likely involve a two-stage consideration: the formation of the benzoxazole ring and the introduction of the fluoromethyl group.
Several green approaches for synthesizing the benzoxazole core have been reported. These include the condensation of 2-aminophenols with aldehydes or their derivatives using environmentally benign catalysts. mdpi.comacs.org For example, fluorinated phosphoric acid has been demonstrated as an efficient catalyst for the synthesis of various benzoxazoles at room temperature, offering shorter reaction times and high yields. tandfonline.com Another approach involves using a recyclable Brønsted acidic ionic liquid gel as a catalyst under solvent-free conditions, which simplifies product purification and catalyst reuse. acs.org Electrochemical synthesis represents another modern, eco-friendly route, utilizing electricity to drive the cyclization reaction, often under mild conditions. acs.org
The introduction of the monofluoromethyl group can be achieved through direct fluoromethylation. A review of recent methodologies highlights the use of reagents like fluoriodomethane (ICH2F) for the S-fluoromethylation of related compounds such as 2-thio-benzo[d]oxazole. nih.gov Adapting such methods to create the C-CH2F bond at the 2-position of the benzoxazole ring would be a key step. The ideal eco-friendly pathway would integrate these green cyclization and fluoromethylation techniques, potentially in a one-pot reaction to maximize efficiency and minimize waste.
Table 1: Comparison of Eco-Friendly Synthetic Methodologies for Benzoxazole Derivatives
| Methodology | Catalyst/Reagent | Conditions | Advantages |
| Catalysis | Fluorinated Phosphoric Acid | Room Temperature, Ethanol | Mild conditions, short reaction time, high yields. tandfonline.com |
| Solvent-Free | Brønsted Acidic Ionic Liquid Gel | 130 °C, Solvent-Free | Recyclable catalyst, high yields, reduced solvent waste. acs.org |
| Electrochemical | Electrochemically Generated Hypervalent Iodine | Mild | Avoids chemical oxidants, high selectivity. acs.org |
| Monofluoromethylation | Fluoriodomethane (ICH2F) | Room Temperature | Quantitative yields for S-fluoromethylation of related heterocycles. nih.gov |
Waste Reduction Strategies in Fluorinated Compound Synthesis
The production of organofluorine compounds, including fluorinated benzoxazoles, presents unique challenges for waste management due to the nature of fluorine and its reagents. numberanalytics.com Fluorine waste can be generated in gaseous, liquid, or solid forms and often contains toxic and reactive compounds that require specialized handling. numberanalytics.com Therefore, implementing effective waste reduction strategies is a critical aspect of the sustainable synthesis of compounds like this compound.
Waste reduction begins with the design of the synthetic process itself. Employing principles of green chemistry, such as atom economy and the use of catalytic rather than stoichiometric reagents, can significantly minimize the generation of byproducts. solubilityofthings.com For fluorinated syntheses, this includes choosing fluorinating agents that are less toxic and more selective, and optimizing reaction conditions to maximize yield and reduce side reactions. numberanalytics.com
Once waste is generated, several disposal and treatment techniques are available. These can be broadly categorized as chemical and physical methods. numberanalytics.com
Chemical Disposal: This involves reacting fluorine-containing waste with other substances to form more stable or less toxic compounds. Neutralization with alkaline substances like calcium hydroxide (B78521) is a common method. Precipitation can also be used to convert fluoride (B91410) ions into insoluble salts, such as calcium fluoride, which can be more easily and safely handled. numberanalytics.com
Physical Disposal: This includes methods like incineration and landfilling. High-temperature incineration can destroy organic fluorinated compounds, but it must be carefully controlled to prevent the formation and release of other hazardous substances, such as per- and polyfluoroalkyl substances (PFAS), which have been detected in residuals from municipal waste incineration. numberanalytics.comacs.org Landfilling is another option, but it must be done in specialized facilities designed to contain hazardous waste and prevent leaching into the environment. numberanalytics.com
Recycling and Recovery: The most sustainable approach is to recycle and recover fluorinated materials. This can involve chemical recycling, where compounds are broken down into their constituent parts for reuse, or physical recycling processes like distillation to recover and purify fluorinated solvents or unreacted starting materials. numberanalytics.com
The long-term environmental persistence of some organofluorine compounds means that robust waste management strategies are not just a matter of compliance, but a crucial responsibility for ensuring environmental sustainability. insightsonindia.com
Table 2: Waste Reduction and Disposal Strategies in Organofluorine Chemistry
| Strategy | Description | Key Considerations |
| Process Optimization | Designing syntheses with high atom economy and using catalytic reagents to minimize byproduct formation. | A proactive approach to waste minimization. solubilityofthings.com |
| Chemical Neutralization | Treating acidic fluorine waste with alkaline substances (e.g., calcium hydroxide) to form neutral salts. | A common method for treating inorganic fluoride waste. numberanalytics.com |
| Precipitation | Converting soluble fluoride waste into insoluble salts (e.g., calcium fluoride) for easier separation and disposal. | Effective for removing fluoride ions from aqueous waste streams. numberanalytics.com |
| High-Temperature Incineration | Thermal destruction of organic fluorinated waste. | Requires high temperatures (>1000 °C) and careful monitoring to ensure complete destruction and prevent formation of harmful byproducts. numberanalytics.comacs.org |
| Specialized Landfilling | Disposal of solid fluorinated waste in secure landfills designed to prevent environmental contamination. | A method of containment rather than treatment. numberanalytics.com |
| Recycling and Recovery | Re-processing waste streams to recover and reuse valuable fluorinated materials. | The most sustainable option, contributing to a circular economy. numberanalytics.com |
Q & A
Q. What are the common synthetic methodologies for preparing 2-(fluoromethyl)benzo[d]oxazole derivatives?
Synthesis of this compound derivatives typically involves condensation reactions or cyclization strategies. For example:
- Condensation with 2-aminophenol derivatives : Pyrazole-4-carboxaldehydes react with substituted 2-aminophenols in the presence of NHCl or PCl under reflux conditions (e.g., ethanol at 60°C) to yield benzo[d]oxazole derivatives .
- Intramolecular O-arylation : Photochemical intramolecular cyclization of 2-fluoromethyl-substituted precursors under UV light generates fused benzo[d]oxazole structures, as demonstrated in the synthesis of 2-(pyrrol-2-yl) derivatives .
- Green synthesis : Environmentally friendly approaches use KOH and water as solvents for benzyl-substituted thiobenzoazoles, enabling efficient C–S bond formation without harsh reagents .
Q. How are structural and purity characteristics of this compound derivatives validated?
Key techniques include:
- NMR spectroscopy : H and C NMR identify isomerism (e.g., cis/trans isomers in platinum complexes) and confirm substituent positions . F NMR is critical for fluorinated derivatives .
- Mass spectrometry : GC-MS and HRMS validate molecular weights and fragmentation patterns .
- X-ray crystallography : Single-crystal structures resolve ambiguities in regiochemistry, as seen in aryl-substituted benzo[d]oxazoles .
- Elemental analysis : Combustion analysis matches experimental and theoretical C/H/N/S values to confirm purity .
Advanced Research Questions
Q. How can thermodynamic parameters resolve contradictions in isomer stability for benzo[d]oxazole-containing complexes?
In platinum(II) complexes with benzo[d]oxazole ligands, , , and calculations distinguish stable vs. metastable isomers. For example:
Q. What methodologies are used to evaluate the bioactivity of this compound derivatives?
- Antifungal assays : Compounds like 2-((4-iodobenzyl)thio)benzo[d]oxazole are tested against Botrytis cinerea and Fusarium oxysporum using agar dilution methods. Activity is compared to commercial fungicides (e.g., Captan) with IC values .
- Anticancer screening : Thiazolidine-2,4-dione derivatives incorporating benzo[d]oxazole moieties are evaluated as VEGFR-2 inhibitors via kinase inhibition assays and molecular docking .
Q. How do computational studies enhance the design of benzo[d]oxazole-based materials?
- Molecular docking : For OLED applications, benzo[d]oxazole derivatives (e.g., OCT) are docked into host matrices to predict charge-transfer efficiency and exciplex emission profiles .
- DFT calculations : Electron density maps and frontier molecular orbitals (HOMO/LUMO) guide the design of meta-terphenyl-linked donor-acceptor dyads for optoelectronic devices .
Q. What strategies address challenges in regioselective fluorination of benzo[d]oxazole cores?
- Directed aryne chemistry : Silicon-based precursors enable selective fluorination at the 4-position via aryne intermediates, avoiding competing side reactions .
- Microwave-assisted synthesis : Controlled heating accelerates fluoromethylation while minimizing decomposition, as applied in the synthesis of 4-fluoro-N-methyl-1,3-benzoxazol-2-amine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
